7-benzyl-N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Description
7-benzyl-N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C23H21ClN4O3 and its molecular weight is 436.9. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “7-benzyl-N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide” is a pyrrolopyrimidine derivative. Pyrrolopyrimidines are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of Action
The mode of action of pyrrolopyrimidines can vary greatly depending on their specific structure and the biological target they interact with. For example, some pyrrolopyrimidines act as kinase inhibitors, blocking the activity of specific enzymes and thereby affecting cell signaling pathways .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. For example, if it acts as a kinase inhibitor, it could affect pathways related to cell growth and proliferation .
Result of Action
The molecular and cellular effects of this compound would depend on its mode of action and the biochemical pathways it affects. For example, if it acts as a kinase inhibitor, it could potentially stop or slow down cell growth .
Properties
IUPAC Name |
7-benzyl-N-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3/c1-26-21-17(22(30)27(2)23(26)31)12-19(28(21)14-15-8-4-3-5-9-15)20(29)25-13-16-10-6-7-11-18(16)24/h3-12H,13-14H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYCIWZWEJGCDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NCC4=CC=CC=C4Cl)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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